molecular formula C18H19ClF2N2 B2354501 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride CAS No. 1351643-57-6

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride

Cat. No.: B2354501
CAS No.: 1351643-57-6
M. Wt: 336.81
InChI Key: BMPVXXAIRVZFTR-UHFFFAOYSA-N
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Description

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride typically involves multi-step organic reactions. The starting materials might include 5-fluoro-2-methylindole and 3-fluorobenzylamine. The synthesis could involve:

    N-alkylation: Reacting 5-fluoro-2-methylindole with an appropriate alkylating agent to introduce the ethanamine side chain.

    N-benzylation: Introducing the 3-fluorobenzyl group through a nucleophilic substitution reaction.

    Hydrochloride formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: for better control over reaction parameters.

    Catalysts: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for conditions such as cancer, neurological disorders, or infectious diseases.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride would involve its interaction with specific molecular targets. These could include:

    Receptors: Binding to and modulating the activity of specific receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Ion channels: Affecting the function of ion channels, altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-fluoro-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride
  • 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride
  • 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride

Uniqueness

The uniqueness of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride lies in its specific substitution pattern on the indole ring and the benzyl group. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2.ClH/c1-12-16(17-10-15(20)5-6-18(17)22-12)7-8-21-11-13-3-2-4-14(19)9-13;/h2-6,9-10,21-22H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVXXAIRVZFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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